Isoglutamine - 636-65-7

Isoglutamine

Catalog Number: EVT-248709
CAS Number: 636-65-7
Molecular Formula: C5H10N2O3
Molecular Weight: 146.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
L-isoglutamine is an isoglutamine that has L-configuration. It is an isoglutamine and a L-glutamic acid derivative. It is an enantiomer of a D-isoglutamine.
Synthesis Analysis

Isoglutamine derivatives can be synthesized via various methods. One common approach involves the selective transformation of the gamma-carboxyl group of L-glutamic acid to a carboxylic ester under acidic conditions. This ester is then further modified to obtain the desired isoglutamine derivative []. Another method involves the use of thionyl chloride in dimethylformamide to treat N2-phthaloylisoglutamine at low temperatures to obtain L-thalidomide, an important derivative of isoglutamine [].

Chemical Reactions Analysis

Isoglutamine is primarily utilized in condensation reactions to form peptide bonds. For example, it is coupled with N-acetylmuramic acid and L-alanine to synthesize MDP []. Various acylating agents can be used to modify isoglutamine, introducing lipophilic moieties to enhance biological activity [, , ]. Furthermore, isoglutamine undergoes a base-catalyzed rearrangement to its glutamine isomer, particularly in peptidoglycan-related structures [].

Mechanism of Action
  • Immunostimulation: MDP and its analogs can activate macrophages, enhancing their ability to kill tumor cells and combat infections [, , , , , , ]. They also act as adjuvants, boosting the immune response against specific antigens [, , , , , ].
  • Antitumor activity: Certain MDP analogs demonstrate antitumor activity by directly inhibiting tumor cell growth or by enhancing the host's immune response against tumors [, , , ].
Applications
  • Immunomodulatory Compounds: Isoglutamine is a key component of MDP and its analogs. These compounds are valuable tools for studying the immune system and developing novel immunotherapies for various diseases [, , , , , , , , , , , , , ].
  • Cancer Research: MDP analogs incorporating isoglutamine are being investigated for their potential as anticancer agents, either alone or in combination with other therapies [, , , , ].
  • Vaccine Development: Isoglutamine-containing MDP analogs show promise as adjuvants in vaccine formulations, enhancing the immune response to target antigens and potentially improving vaccine efficacy [].

N-Acetylmuramyl-L-alanyl-D-isoglutamine (Muramyl dipeptide, MDP)

Compound Description: MDP is the minimal biologically active subunit of bacterial peptidoglycan. It exhibits various biological activities including immunoadjuvant properties, stimulation of bone resorption, induction of polyarthritis, and protection against bacterial infections. [, , , , , , , , , , , , , , , , , ]

Relevance: MDP incorporates Isoglutamine as its C-terminal amino acid. The D-configuration of Isoglutamine in MDP is crucial for its biological activity. Replacing it with L-isoglutamine or other amino acids significantly reduces or abolishes the activity. [, , , , , , , ]

N-Acetylmuramyl-L-alanyl-L-isoglutamine

Compound Description: This compound is a diastereoisomer of MDP, where D-isoglutamine is replaced by L-isoglutamine. [, , , ]

Relevance: This analog of MDP is inactive as an adjuvant, highlighting the importance of the D-configuration of Isoglutamine in MDP for its biological activity. [, , , ]

6-O-Mycoloyl-N-acetylmuramyl-L-alanyl-D-isoglutamine (6-O-Mycoloyl-MDP)

Compound Description: This lipophilic derivative of MDP is a potent adjuvant for cell-mediated immune responses, inducing delayed-type hypersensitivity and generating cytotoxic effector cells. [, , ]

Relevance: This compound demonstrates that introducing a lipophilic mycoloyl group to the muramyl moiety of MDP enhances its adjuvant activity, particularly for cellular immunity, compared to Isoglutamine alone. [, , ]

N-Acetylmuramyl-D-alanyl-D-isoglutamine

Compound Description: This diastereoisomer of MDP contains D-alanine instead of L-alanine. [, , , ]

Relevance: Similar to the L-isoglutamine analog, this compound is largely inactive as an adjuvant, emphasizing the importance of the stereochemistry in both the alanine and Isoglutamine residues for the biological activity of MDP. [, , , ]

N-Acetylmuramyl-L-alanyl-D-glutamic acid

Compound Description: This MDP analog replaces the C-terminal amide group of Isoglutamine with a carboxylic acid group. []

Relevance: This compound exhibits weak adjuvant activity compared to MDP, suggesting that the amide group of Isoglutamine is important for optimal biological activity. []

N-Acetylmuramyl-L-alanyl-D-glutamine

Compound Description: This analog of MDP replaces D-isoglutamine with D-glutamine. []

Relevance: This compound, lacking the methyl group present in the Isoglutamine side chain of MDP, is inactive as an adjuvant. This suggests a specific structural requirement for the Isoglutamine residue in MDP. []

N-Acetylmuramyl-L-alanyl-D-isoasparagine

Compound Description: This MDP analog replaces the D-isoglutamine residue with D-isoasparagine, shortening the side chain by one carbon. []

Relevance: This compound, similar to other MDP analogs with alterations in the Isoglutamine moiety, is devoid of adjuvant activity. This finding emphasizes the specific structural requirement for the Isoglutamine residue in MDP for its biological activities. []

6-O-Stearoyl-N-acetylmuramyl-L-alanyl-D-isoglutamine (6-O-Stearoyl-MDP, L18-MDP)

Compound Description: This lipophilic derivative of MDP has a stearoyl group attached to the 6-hydroxy group of the muramyl moiety. [, , ]

Relevance: Like 6-O-Mycoloyl-MDP, this compound shows increased potency compared to MDP in inducing Kupffer cell tumoricidal activity and bone resorption. This reinforces the impact of lipophilic modifications on the activity of compounds containing Isoglutamine. [, , ]

N-(N-Acetylmuramyl-L-alanyl-D-isoglutaminyl)-N-stearoyl-L-lysine (MDP-Lys-L18)

Compound Description: This lipophilic derivative of MDP features a stearoyl group attached to a lysine residue linked to the C-terminus of MDP. []

Relevance: This compound, with the lipophilic modification on the peptide chain instead of the sugar moiety, also induces acute polyarthritis in rats, demonstrating the importance of lipophilicity for the biological activity of Isoglutamine-containing compounds. []

Compound Description: This analog of MDP replaces the L-alanine with L-serine. [, ]

N-Acetylmuramyl-L-valyl-D-isoglutamine

Compound Description: This analog of MDP replaces the L-alanine with L-valine. [, ]

Relevance: This compound retains the D-isoglutamine residue and is similar to the L-serine analog, implying that modifications in the peptide sequence of MDP, while retaining Isoglutamine, can be tolerated to some extent without complete loss of biological activity. [, ]

N-Acetylglucosaminyl-β(1→4)-N-acetylmuramyl-L-alanyl-D-isoglutamine (GMDP)

Compound Description: This disaccharide dipeptide represents a larger building block of bacterial peptidoglycans compared to MDP. [, ]

Relevance: GMDP exhibits significantly higher immunoadjuvant activity than MDP, indicating that incorporating Isoglutamine within larger peptidoglycan fragments can enhance its immunomodulatory effects. [, ]

O-(N-Acetyl-β-muramyl-L-alanyl-D-isoglutamine)-(1→4)-N-acetyl-D-glucosamine

Compound Description: This disaccharide dipeptide is another isomer of GMDP where the peptide chain is attached to the N-acetylglucosamine moiety instead of the muramic acid. []

Relevance: This compound, with Isoglutamine located within a different disaccharide dipeptide structure, also demonstrates comparable immunostimulating activities to MDP, highlighting the importance of the peptide sequence containing Isoglutamine for its biological activity. []

N-Acetyl-nor-muramyl-L-alanyl-D-isoglutamine

Compound Description: This analog of MDP has a modification in the lactyl group of the muramic acid moiety. [, ]

Relevance: This compound, while retaining the D-isoglutamine residue, shows improved anti-infective activity compared to MDP, suggesting that modifications outside the peptide sequence can impact the overall biological activity. [, ]

N-Acetylmuramyl-L-α-amino-butyryl-D-isoglutamine

Compound Description: This MDP analog has a modification in the peptide sequence where L-alanine is replaced with L-α-amino-butyric acid. [, ]

Relevance: This compound demonstrates better protection against infections than MDP while retaining the D-isoglutamine residue. This further supports that modifications in the peptide sequence of MDP, while retaining Isoglutamine, can lead to changes in biological activity. [, ]

1,O-(Acetylmuramyl-L-alanyl-D-isoglutamine-L-alanyl)-glycerol-3-mycolate

Compound Description: This lipophilic MDP derivative carries a mycolate group attached to the C-terminal end of the peptide chain via a glycerol linker and an additional L-alanine. []

Relevance: This compound demonstrates enhanced immunostimulant activity compared to MDP, highlighting the effectiveness of incorporating lipophilic modifications and extending the peptide chain containing Isoglutamine for increasing biological activity. []

1-Deoxy-N-acetylmuramyl-L-alanyl-D-isoglutamine (1-deoxy-MDP)

Compound Description: This analog of MDP is modified at the C-1 position of the sugar moiety, replacing the hydroxy group with a hydrogen. [, ]

Relevance: This compound retains the D-isoglutamine residue but aims to reduce the pyrogenicity associated with MDP. This highlights research efforts to modify the muramyl moiety while retaining Isoglutamine to improve the safety profile of these compounds. [, ]

Phenylacetylisoglutamine

Compound Description: This compound is an active metabolite of Antineoplaston A10 and exhibits some antitumor activities. [, ]

Relevance: This compound showcases the potential of incorporating Isoglutamine in different chemical structures to explore various biological activities, especially in the context of developing novel anticancer agents. [, ]

Nα-(Phenylacetylamino)-γ-(4-amino-N-benzyl-piperidinyl)-L-glutamyl amide

Compound Description: This is a synthetic derivative of L-isoglutamine with lipophilic groups on both the amine and amide nitrogen. []

Relevance: This derivative exhibited good antineoplastic activity and low acute toxicity, indicating the importance of lipophilic groups and specific structural modifications on the Isoglutamine scaffold for anticancer activity. []

Properties

CAS Number

636-65-7

Product Name

Isoglutamine

IUPAC Name

(4S)-4,5-diamino-5-oxopentanoic acid

Molecular Formula

C5H10N2O3

Molecular Weight

146.14 g/mol

InChI

InChI=1S/C5H10N2O3/c6-3(5(7)10)1-2-4(8)9/h3H,1-2,6H2,(H2,7,10)(H,8,9)/t3-/m0/s1

InChI Key

AEFLONBTGZFSGQ-VKHMYHEASA-N

SMILES

C(CC(=O)O)C(C(=O)N)N

Synonyms

63649-14-9;H-Ape(5)-OBzl?Tos-OH;5-AMINOPENTANOICACID-BENZYLESTERP-TOSYLATE;SCHEMBL1365851;CTK5B9619;DTPAHSRXTRSFJW-UHFFFAOYSA-N;MolPort-020-003-915;5789AH;KM0770;OR016901;5-AminopentanoicAcidBenzylEsterTosylate;FT-0661991;5-AMINOPENTANOICACID-BENZYLESTERP-TOSYLATE;5-aminopentanoicacidbenzylesterp-toluenesulfonate;BENZYL5-AMINOPENTANOATE;TOLUENESULFONICACID;3B3-068453;4-methylbenzene-1-sulfonicacidbenzyl5-aminopentanoate;5-AminopentanoicAcidPhenylmethylEster4-Methylbenzenesulfonate

Canonical SMILES

C(CC(=O)O)C(C(=O)N)N

Isomeric SMILES

C(CC(=O)O)[C@@H](C(=O)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.